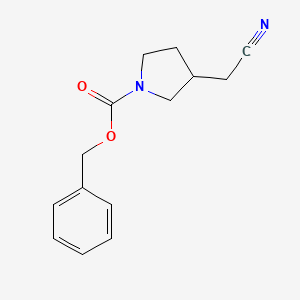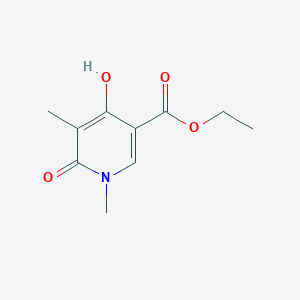![molecular formula C9H10N2O B3288831 (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol CAS No. 85333-34-2](/img/structure/B3288831.png)
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol
概述
描述
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are often required to facilitate the condensation reaction.
Reaction time: The reaction is generally completed within a short period due to the efficiency of microwave irradiation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and high yields. The use of α-bromoketones and 2-aminopyridine as starting materials remains the same, but the process is optimized for scalability and cost-effectiveness.
化学反应分析
Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Reduction products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution products: Various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or block receptor sites, thereby altering cellular processes.
相似化合物的比较
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl group.
8-Hydroxyimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.
Uniqueness: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYILOUKSPGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272492 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-34-2 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85333-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)
![2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide](/img/structure/B3288783.png)





![3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3288817.png)
![1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3288824.png)
